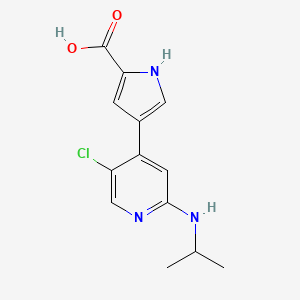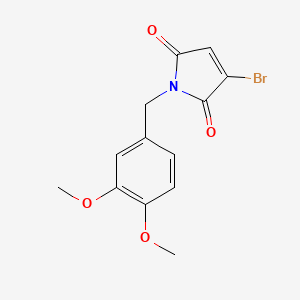![molecular formula C8H14Cl2N2S B1396935 N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride CAS No. 1332530-36-5](/img/structure/B1396935.png)
N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride
Vue d'ensemble
Description
N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride is a synthetic organic compound with a complex structure. It belongs to the class of Betti bases, which have gained significance in medicinal chemistry due to their intriguing biological activities. These compounds are synthesized via a one-pot three-component reaction involving aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in the presence of silica sulfuric acid (SSA) as a catalyst .
Synthesis Analysis
The synthesis of this compound involves a modified Mannich reaction, leading to the simultaneous formation of carbon–carbon and carbon–nitrogen bonds. The one-pot protocol ensures ease of setup, high yield, and cost-effectiveness. The reaction proceeds in glycerol, resulting in the formation of the desired Betti base .
Molecular Structure Analysis
The molecular structure of N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride comprises a cyclopropane ring linked to a thiazole moiety. The thiazole ring contributes to its biological activity, and the cyclopropane group adds rigidity to the structure. The dihydrochloride salt form enhances solubility and stability .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and interactions with other functional groups. Further studies are needed to explore its reactivity and potential applications .
Applications De Recherche Scientifique
For example, thiazoles are well represented in biomolecules and are often used in the development of peptidomimetics . They are also found in certain anti-cancer drugs and in the vitamin thiamine (B1) .
-
Antibacterial Activity
- Thiazole derivatives have shown emergent antibacterial activity . In one study, N-(thiazol-2-yl)benzenesulfonamides were synthesized and investigated for their antibacterial activity . These molecules displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The study suggested distinctive modes of antibiotic activity of small molecules when used in conjunction with a cell penetrating peptide .
-
Antifungal Activity
-
Analgesic and Anti-inflammatory Activities
-
Development of Peptidomimetics
-
Use in Dyes and Fungicides
-
Non-steroidal Anti-inflammatory Drug
Propriétés
IUPAC Name |
N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S.2ClH/c1-6-4-10-8(11-6)5-9-7-2-3-7;;/h4,7,9H,2-3,5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGMBVKLBDSCJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CNC2CC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-Methylthiazol-2-yl)methyl)cyclopropanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



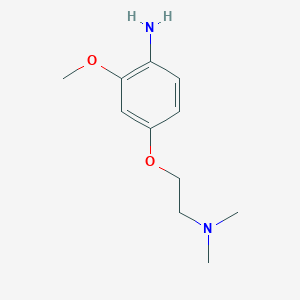
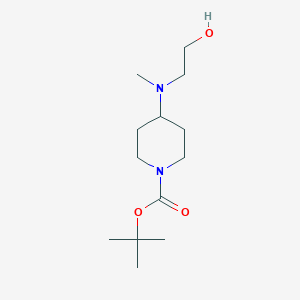
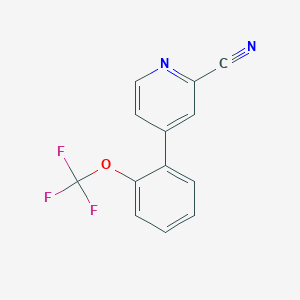
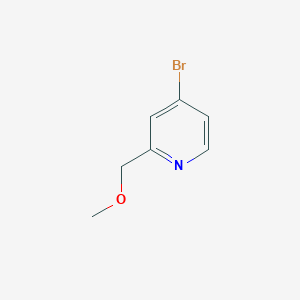
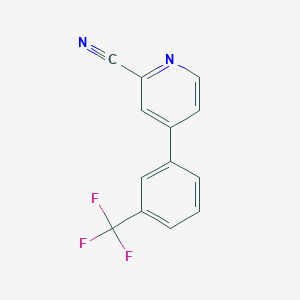
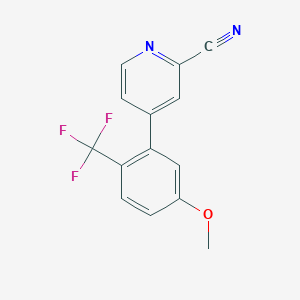
![1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1396864.png)
![6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine](/img/structure/B1396866.png)
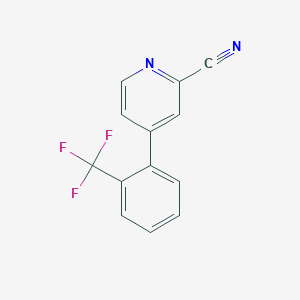
![(R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B1396869.png)
![Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B1396871.png)
